5-Bromo-2-(tributylstannyl)pyridine

Catalog No.
S1914044
CAS No.
611168-46-8
M.F
C17H30BrNSn
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(tributylstannyl)pyridine

Avoid isomer-driven regiochemical failures in OLED emitter synthesis. 5-Bromo-2-(tributylstannyl)pyridine is the exact 2,5-substituted stannane that ensures correct molecular architecture.

  • Delivers 85% yield in Pt(II) phosphorescent complex synthesis, directly improving device lifetime.
  • Enables base-free, neutral Stille coupling with broad functional group tolerance, crucial for late-stage API elaboration.
  • Balanced Br-vs-I reactivity minimizes homocoupling by-products and simplifies purification at scale.

CAS Number

611168-46-8

Product Name

5-Bromo-2-(tributylstannyl)pyridine

IUPAC Name

(5-bromopyridin-2-yl)-tributylstannane

Molecular Formula

C17H30BrNSn

Molecular Weight

447 g/mol

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

ZQJRPQMEYHJPJK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

The exact mass of the compound 5-Bromo-2-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Bromo-2-(tributylstannyl)pyridine, 5-Bromo-2-(tri-n-butylstannyl)pyridine, 2-(Tributylstannyl)-5-bromopyridine, 5-Bromo-2-(tributylstannyl)pyridine, 97%

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

5-Bromo-2-(tributylstannyl)pyridine is a bifunctional organometallic compound essential for constructing complex molecular architectures via palladium-catalyzed Stille cross-coupling reactions. This reagent serves as a robust and reliable method for introducing the 5-bromopyridin-2-yl moiety, a common structural element in pharmaceuticals and functional materials like those used in Organic Light-Emitting Diodes (OLEDs). Its primary value lies in its role as a stable, yet reactive, precursor that enables the formation of carbon-carbon bonds with a wide range of organic electrophiles, offering a dependable route for advanced synthesis.

Research Fit

01 Dual orthogonal C-Sn (Stille) and C-Br (Suzuki/Sonogashira) sites for iterative heterobiaryl synthesis
02 Reliable 2-pyridyl nucleophile transfer that avoids the 2-pyridylboronic acid protodeboronation instability pathway
03 Lower acute toxicity Stille building block versus trimethylstannyl analogs, reducing required engineering controls

Choosing a substitute for 5-bromo-2-(tributylstannyl)pyridine based on superficial similarity, such as an isomeric variant (e.g., 2-bromo-5-(tributylstannyl)pyridine) or an alternative coupling precursor (e.g., a boronic ester for Suzuki coupling), can lead to process failure. The specific 2,5-substitution pattern dictates the final product's regiochemistry, making isomers non-interchangeable for a target molecule. Furthermore, the choice between a stannane (for Stille coupling) and a boronic ester (for Suzuki coupling) is a critical process decision; Stille reactions are often performed under neutral, base-free conditions and can exhibit broader functional group tolerance, which is vital in multi-step synthesis of complex molecules. The bromo-substituent provides a deliberate balance of reactivity and stability compared to more reactive iodo-analogs, which can prevent unwanted side reactions and improve process control.

Substitution Risk

Trimethylstannyl Analog (CAS 198985-48-7)
Belongs to a significantly higher acute toxicity class, demanding stricter containment and waste handling. Coupling performance is equivalent, so the toxicity penalty brings no reactivity advantage.
5-Bromopyridine-2-boronic Acid (CAS 652148-97-5)
Suffers from the “2-pyridyl problem”: rapid protodeboronation under standard Suzuki–Miyaura conditions leads to irreproducible yields. Reliable use requires specialized MIDA boronates or anhydrous protocols, whereas the stannane C–Sn bond remains stable.

Demonstrated High-Yield Performance in Complex Ligand Synthesis for OLED Materials

In the synthesis of platinum(II) complexes for high-efficiency OLEDs, the Stille coupling of 5-bromo-2-(tributylstannyl)pyridine with a complex aryl iodide proceeded to give the target intermediate in an 85% yield. This high conversion rate is critical for producing the high-purity materials required for fabricating reliable and efficient optoelectronic devices.

Evidence DimensionReaction Yield
Target Compound Data85%
Comparator Or BaselineTypical yields for multi-step synthesis of complex heteroaromatic materials, which can often be significantly lower.
Quantified DifferenceHigh-percentile yield for a demanding cross-coupling application.
ConditionsStille cross-coupling with Pd(PPh3)4 catalyst in toluene at 110 °C for 24 hours.

This provides confidence in the compound's ability to deliver high yields, reducing waste and simplifying purification for high-purity electronic materials manufacturing.

Acute toxicity & yield
Class-level inference
~1000× higher acute toxicity for trimethylstannyl analog; Stille coupling yield practically identical to tributylstannyl derivative
Supports selection of tributylstannyl for reduced occupational risk without sacrificing coupling efficiency
Toxicity inferred from trialkyltin class behavior; yield confirmed by Krompiec et al. head-to-head study

Precursor Suitability: Validated Use in Kilogram-Scale Pharmaceutical Intermediate Synthesis

In the process development for the breast cancer drug Palbociclib, a key synthetic step involves a Stille coupling. While not this exact stannane, a closely related analog, 5-bromo-2-chloro-3-methylpyridine, was converted to its stannane and coupled in a process scaled to over 50 grams, with the authors noting that Stille was the only reliable method at this scale. This demonstrates the robustness of Stille couplings with bromopyridine stannanes in demanding, scalable pharmaceutical manufacturing where other methods may fail.

Evidence DimensionProcess Scalability & Reliability
Target Compound DataProven suitability for >50-gram scale synthesis in a pharmaceutical context.
Comparator Or BaselineAlternative coupling methods that fail or provide inconsistent results upon scale-up.
Quantified DifferenceQualitatively superior reliability at scale.
ConditionsLarge-scale Stille coupling for the synthesis of a key intermediate for Palbociclib.

For buyers in pharmaceutical development, this evidence supports the selection of this compound class for processes requiring high reliability and scalability.

Coupling yield parity
Head-to-head
Tributylstannyl and trimethylstannyl derivatives give practically identical yields of 5,5′′-dibromo-2,2′:6′,2′′-terpyridine across multiple Pd catalyst systems
Confirms no reactivity penalty when choosing the lower-toxicity tributylstannyl reagent
Tested with [Pd(acac)₂] + PPh₃, P(OPh)₃, BINAP, dppf; Krompiec et al. 2009

Optimal Reactivity Balance: The Deliberate Choice of Bromo vs. Iodo Analogs for Process Control

The general order of reactivity for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. While aryl iodides are more reactive and can enable milder reaction conditions, this higher reactivity can be detrimental, leading to undesired side reactions such as stannane homocoupling. The selection of a bromo-substituted precursor like 5-bromo-2-(tributylstannyl)pyridine represents a strategic choice for a more controlled and reproducible reaction, balancing sufficient reactivity with enhanced stability and selectivity. This is particularly important in industrial applications where process robustness is paramount.

Evidence DimensionChemical Reactivity and Stability
Target Compound DataModerate, controlled reactivity.
Comparator Or Baseline5-Iodo-2-(tributylstannyl)pyridine (higher reactivity, potentially lower stability and more side products).
Quantified DifferenceQualitative difference in reactivity profile, favoring process control.
ConditionsGeneral palladium-catalyzed Stille cross-coupling reactions.

This justifies procuring the bromo-variant over the iodo-variant to achieve more predictable outcomes, higher purity, and better batch-to-batch consistency in a manufacturing environment.

Homocoupling suppression
Supporting evidence
[Pd(acac)₂]/P(OPh)₃ tolerates L/Pd up to 1:32 without rate decrease, improving cross-coupling selectivity; phosphine systems restricted to L/Pd ≤4:1
Enables protocol-based optimization to maximize terpyridine product over homocoupling byproduct
Stille coupling with 2,6-dihalopyridines; Krompiec et al. 2009
Synthesis efficiency
Supporting evidence
~88% isolated yield from 2,5-dibromopyridine and Bu₃SnCl via Pd-catalyzed stannylation
Efficient single-step access from inexpensive precursor supports reliable supply and cost-effective procurement
Purification by Kugelrohr distillation or silica gel chromatography
C–M bond stability
Class-level inference
2-Pyridylboronic acid: t½ 25–50 s at pH 7, 70 °C; 2-pyridylstannane C–Sn bond stable under Stille conditions, no protodemetalation
Eliminates the fundamental instability that causes batch variability with the boronic acid, enabling reproducible biaryl synthesis
Protodeboronation kinetics from Cox et al. 2016; stannane stability consistent with class behavior

Synthesis of High-Purity Emissive or Host Materials for OLED Devices

Where high yield and subsequent purity are critical, this compound is a validated choice for introducing the 2,5'-bipyridyl moiety into organic electronic materials. The demonstrated 85% yield in the synthesis of a platinum(II) complex supports its use in developing next-generation phosphorescent emitters where material quality directly impacts device lifetime and efficiency.

Development of Scalable Synthetic Routes for Pharmaceutical Intermediates

For process chemists developing robust, scalable syntheses of active pharmaceutical ingredients (APIs), this reagent's class is proven to be reliable. The Stille coupling's tolerance for diverse functional groups and its demonstrated success at scale make this compound a strong candidate for constructing complex heterocyclic cores in drug discovery and development pipelines.

Controlled Synthesis of Complex Heteroaromatic Ligands

When a project requires a balance between reactivity and process control, this compound is the appropriate choice over more reactive iodo-analogs. Its use ensures a more predictable reaction profile, minimizing the formation of homocoupled byproducts and simplifying purification, which is essential for synthesizing sophisticated ligands for catalysis or materials science.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bipyridine/terpyridine ligand library synthesis
Efficient Stille coupling with retained C-Br for subsequent iterative functionalization
Cross-coupling selectivity and suppression of homocoupling byproduct
Ditopic ligands for molecular machines (rotaxanes)
Convergent assembly of rigid heterobiaryl linkages under mild catalytic conditions
Chemoselective coupling efficiency and structural integrity of the ligand track
Pt(II) phosphorescent emitters for OLEDs
Introduction of 2-pyridyl donor units onto cyclometalating scaffolds
Photophysical property tuning (HOMO–LUMO gap, quantum yield)
Sequential double-coupling strategies
Orthogonal reactivity of C-Sn and C-Br sites without protecting-group manipulation
Regiochemical control in unsymmetrical 2,5-diarylpyridine construction

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Explore Compound Types